molecular formula C21H18N2O2S B246039 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B246039
M. Wt: 362.4 g/mol
InChI Key: CAQXFGNGQZGTLU-UHFFFAOYSA-N
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Description

2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the condensation of biphenyl-4-carbonyl chloride with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to the modulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the cyclopenta[b]thiophene ring system and the biphenyl-4-ylcarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H18N2O2S/c22-19(24)18-16-7-4-8-17(16)26-21(18)23-20(25)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H2,22,24)(H,23,25)

InChI Key

CAQXFGNGQZGTLU-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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